molecular formula C23H28N2O3 B5683377 N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide

N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide

Cat. No.: B5683377
M. Wt: 380.5 g/mol
InChI Key: HDZXDTJFZVNXNT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indane moiety, a methoxy group, and a piperidine ring, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide typically involves multiple steps, starting with the preparation of the indane and piperidine intermediates. The indane moiety can be synthesized through a Friedel-Crafts alkylation reaction, while the piperidine ring is often prepared via a reductive amination process. The final coupling of these intermediates with the benzamide core is achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions with proteins or enzymes.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indane and piperidine moieties may contribute to binding affinity and selectivity, while the methoxy and benzamide groups can influence the compound’s overall pharmacokinetic properties. Detailed studies on its binding interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and molecules containing indane or piperidine rings. Examples are:

  • N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide
  • 3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide

Uniqueness

What sets N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-25-13-11-18(12-14-25)28-21-10-8-17(15-22(21)27-2)23(26)24-20-9-7-16-5-3-4-6-19(16)20/h3-6,8,10,15,18,20H,7,9,11-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZXDTJFZVNXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCC4=CC=CC=C34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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